molecular formula C11H12N4O3S B10920688 4-{[(furan-2-ylmethyl)carbamothioyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid

4-{[(furan-2-ylmethyl)carbamothioyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B10920688
M. Wt: 280.31 g/mol
InChI Key: BURJJDIMTCMFCF-UHFFFAOYSA-N
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Description

4-{[(Furan-2-ylmethyl)carbamothioyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that contains both furan and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(furan-2-ylmethyl)carbamothioyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of furan-2-ylmethyl isothiocyanate with 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(Furan-2-ylmethyl)carbamothioyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-{[(Furan-2-ylmethyl)carbamothioyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[(furan-2-ylmethyl)carbamothioyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.

    1-Methyl-1H-pyrazole-5-carboxylic acid: A pyrazole derivative with similar structural features.

    Thiosemicarbazide derivatives: Compounds with similar functional groups and potential biological activities.

Uniqueness

4-{[(Furan-2-ylmethyl)carbamothioyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the combination of furan and pyrazole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12N4O3S

Molecular Weight

280.31 g/mol

IUPAC Name

4-(furan-2-ylmethylcarbamothioylamino)-2-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C11H12N4O3S/c1-15-9(10(16)17)8(6-13-15)14-11(19)12-5-7-3-2-4-18-7/h2-4,6H,5H2,1H3,(H,16,17)(H2,12,14,19)

InChI Key

BURJJDIMTCMFCF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)NC(=S)NCC2=CC=CO2)C(=O)O

Origin of Product

United States

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